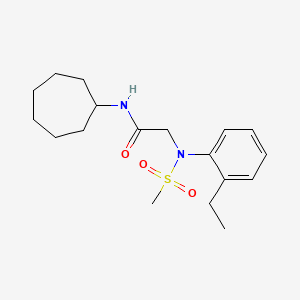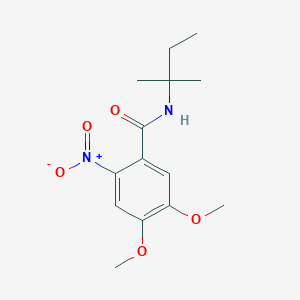
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CH-223191, is a synthetic selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of various physiological and pathological processes. CH-223191 has been widely used in scientific research to investigate the role of AhR in different biological systems.
Mechanism of Action
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of AhR by binding to the ligand-binding domain of the receptor and preventing the binding of endogenous ligands, such as dioxins and polycyclic aromatic hydrocarbons. This prevents the activation of AhR and the subsequent transcriptional regulation of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, this compound has been shown to inhibit the activation of AhR and the subsequent transcriptional regulation of target genes. This can lead to a variety of effects, including the inhibition of cell differentiation, proliferation, and migration, as well as the modulation of immune responses and neuronal function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for AhR, which allows for the specific inhibition of AhR-mediated signaling pathways without affecting other cellular processes. In addition, this compound is relatively stable and easy to use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the use of N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One area of interest is the role of AhR in the regulation of metabolic processes, such as glucose and lipid metabolism. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and autoimmune disorders. Finally, further studies are needed to elucidate the specific mechanisms of action of this compound and its effects on different biological systems.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of AhR in different biological systems, including the immune system, nervous system, and cancer. For example, this compound has been used to study the effects of AhR activation on the differentiation and function of T cells, B cells, and dendritic cells. It has also been used to investigate the role of AhR in the regulation of neuronal development and function. In addition, this compound has been used to study the effects of AhR activation on the growth and metastasis of cancer cells.
properties
IUPAC Name |
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-8-9-13-17(15)20(24(2,22)23)14-18(21)19-16-11-6-4-5-7-12-16/h8-10,13,16H,3-7,11-12,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMRFPKNOHSWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-mesityl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3619199.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3619203.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B3619206.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619217.png)

![2-(2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3619242.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3619248.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3619251.png)
![{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3619253.png)
![2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B3619254.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3619264.png)
![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3619274.png)
![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B3619283.png)
